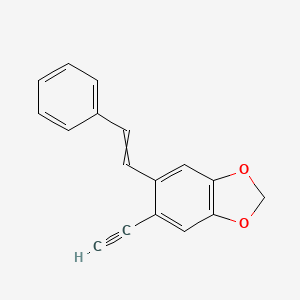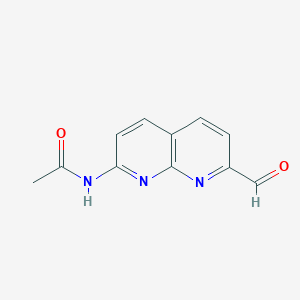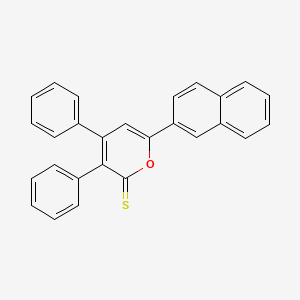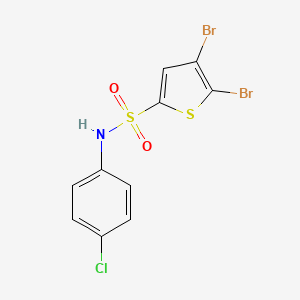
5-Ethynyl-6-(2-phenylethenyl)-2H-1,3-benzodioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethynyl-6-(2-phenylethenyl)-2H-1,3-benzodioxole is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzodioxole core with ethynyl and phenylethenyl substituents, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-6-(2-phenylethenyl)-2H-1,3-benzodioxole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Core: The initial step involves the formation of the benzodioxole ring through a cyclization reaction of catechol with formaldehyde.
Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst.
Addition of the Phenylethenyl Group: The phenylethenyl group is added through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
5-Ethynyl-6-(2-phenylethenyl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or reduce other functional groups within the molecule.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where substituents on the benzodioxole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl-substituted derivatives.
科学研究应用
5-Ethynyl-6-(2-phenylethenyl)-2H-1,3-benzodioxole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 5-Ethynyl-6-(2-phenylethenyl)-2H-1,3-benzodioxole involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The ethynyl and phenylethenyl groups can participate in various binding interactions, influencing the compound’s biological activity. The benzodioxole core may also play a role in stabilizing the compound’s interactions with its targets.
相似化合物的比较
Similar Compounds
5-Ethynyl-6-(2-phenylethenyl)-1,3-benzodioxole: A closely related compound with similar structural features.
6-(2-Phenylethenyl)-2H-1,3-benzodioxole: Lacks the ethynyl group but shares the benzodioxole and phenylethenyl moieties.
5-Ethynyl-2H-1,3-benzodioxole: Contains the ethynyl group but lacks the phenylethenyl substituent.
Uniqueness
5-Ethynyl-6-(2-phenylethenyl)-2H-1,3-benzodioxole is unique due to the presence of both ethynyl and phenylethenyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
648933-65-7 |
|---|---|
分子式 |
C17H12O2 |
分子量 |
248.27 g/mol |
IUPAC 名称 |
5-ethynyl-6-(2-phenylethenyl)-1,3-benzodioxole |
InChI |
InChI=1S/C17H12O2/c1-2-14-10-16-17(19-12-18-16)11-15(14)9-8-13-6-4-3-5-7-13/h1,3-11H,12H2 |
InChI 键 |
IXXCCZRGVVMLOT-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC2=C(C=C1C=CC3=CC=CC=C3)OCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12608437.png)






![Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]-](/img/structure/B12608488.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide](/img/structure/B12608491.png)
![Benzonitrile, 4-[(2S,3R)-3-benzoyloxiranyl]-](/img/structure/B12608493.png)

![(Furan-2-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone](/img/structure/B12608500.png)
![4-{[3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethynyl}pyridine](/img/structure/B12608505.png)
